Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate
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Overview
Description
Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate: is an organic compound with the molecular formula C17H16ClNO4. This compound is known for its unique structure, which includes a chloro, methoxy, and phenylpropanoylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 3-phenylpropanoic acid.
Esterification: The 5-chloro-2-methoxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-chloro-2-methoxybenzoate.
Amidation: The methyl ester is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 2-methoxy-4-acetylamino-5-chlorobenzoate
- Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate
Comparison:
- Structural Differences: While these compounds share a similar benzoate core, they differ in the substituents attached to the aromatic ring. For instance, Methyl 4-acetamido-5-chloro-2-methoxybenzoate has an acetamido group instead of a phenylpropanoylamino group.
- Chemical Properties: The presence of different substituents affects their chemical reactivity and physical properties, such as solubility and melting point.
- Applications: These structural differences also influence their applications. For example, Methyl 4-acetamido-5-chloro-2-methoxybenzoate may have different biological activities compared to Methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-(3-phenylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-11-15(14(19)10-13(16)18(22)24-2)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSZKESVPHOZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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